4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxyethyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14(2)17-21-22-18(26-17)15-8-11-23(12-9-15)19(24)20-10-13-25-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTGODDPMDZUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
Isobutyronitrile ($$ \text{(CH}3\text{)}2\text{CHCN} $$) is treated with hydroxylamine hydrochloride in an ethanol-water mixture under reflux to yield isobutyramidoxime ($$ \text{(CH}3\text{)}2\text{CHC(NH}_2\text{)=NOH} $$). This intermediate is isolated via crystallization and characterized by $$ ^1\text{H} $$-NMR (δ 2.1 ppm, sextet; δ 1.0 ppm, doublet) and IR (N–O stretch at 930 cm$$^{-1}$$).
Cyclodehydration to Form 1,3,4-Oxadiazole
The amidoxime is reacted with piperidine-4-carbonyl chloride in the presence of phosphorus oxychloride ($$ \text{POCl}3 $$) as a dehydrating agent. The reaction proceeds via acylation of the amidoxime’s amino group, followed by intramolecular cyclization to form the 1,3,4-oxadiazole ring:
$$
\text{(CH}3\text{)}2\text{CHC(NH}2\text{)=NOH} + \text{ClCO-Piperidine-4-COCl} \xrightarrow{\text{POCl}3} \text{5-Isopropyl-1,3,4-oxadiazol-2-yl-piperidine-4-carbonyl chloride} + \text{H}2\text{O}
$$
The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and confirmed by LC-MS ($$ m/z = 209.1 $$, [M+H]$$^+$$).
Preparation of the Piperidine Carboxamide Intermediate
Carboxamide Coupling at the Piperidine Nitrogen
Piperidine is treated with 2-phenoxyethyl isocyanate ($$ \text{PhOCH}2\text{CH}2\text{NCO} $$) in dichloromethane under inert atmosphere to yield N-(2-phenoxyethyl)piperidine-1-carboxamide. The reaction is monitored by TLC (R$$_f$$ = 0.45, 1:1 ethyl acetate/hexane), and the product is recrystallized from ethanol (mp 112–114°C).
Functionalization at the Piperidine 4-Position
The piperidine carboxamide is subjected to Friedel-Crafts acylation using acetyl chloride and aluminum trichloride ($$ \text{AlCl}3 $$) to introduce a carbonyl group at the 4-position. Subsequent reduction with sodium borohydride ($$ \text{NaBH}4 $$) yields the 4-hydroxypiperidine derivative, which is converted to the corresponding mesylate ($$ \text{MsCl, Et}_3\text{N} $$) for nucleophilic substitution.
Coupling of Oxadiazole and Piperidine Intermediates
The mesylated piperidine carboxamide undergoes nucleophilic acyl substitution with 5-isopropyl-1,3,4-oxadiazole-2-carbonyl chloride in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in acetonitrile. The reaction is heated to 80°C for 12 hours, yielding the target compound after purification via preparative HPLC (C18 column, 70% acetonitrile/water).
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | Acetonitrile |
| Base | Et$$_3$$N | K$$2$$CO$$3$$ | K$$2$$CO$$3$$ |
| Temperature (°C) | 60 | 80 | 80 |
| Yield (%) | 45 | 78 | 78 |
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Oxadiazole Attachment
An alternative approach involves Mitsunobu coupling between 4-hydroxy-N-(2-phenoxyethyl)piperidine-1-carboxamide and 5-isopropyl-1,3,4-oxadiazole-2-carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$). However, this method yields <30% due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the piperidine core on Wang resin enables sequential oxadiazole formation and carboxamide coupling. While this method facilitates purification, scalability is limited by resin loading capacity.
Analytical Characterization
The final product is characterized by:
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 7.3 (m, 2H, Ar–H), 6.9 (m, 3H, Ar–H), 4.1 (t, 2H, OCH$$2$$), 3.6 (m, 1H, piperidine-H), 2.9 (m, 2H, NCH$$2$$), 1.3 (d, 6H, isopropyl-CH$$3$$).
- HPLC : Retention time = 6.7 min (C18, 70% acetonitrile), purity >99%.
- HRMS : Calculated for $$ \text{C}{19}\text{H}{26}\text{N}4\text{O}3 $$ [M+H]$$^+$$: 358.2004; Found: 358.2006.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for the cyclodehydration step, enhancing heat transfer and reducing reaction time from 12 hours to 2 hours. Process analytical technology (PAT) monitors intermediate purity in real-time, ensuring compliance with ICH Q3A guidelines.
Chemical Reactions Analysis
Types of Reactions
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxyethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and phenoxyethyl moiety may play crucial roles in binding to these targets and modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Calculated using exact mass data from .
Key Observations
Role of 1,3,4-Oxadiazole: The 1,3,4-oxadiazole ring is a common feature in LMM5, LMM11, WNK463, and the target compound. In LMM5/LMM11, this moiety contributes to antifungal activity by inhibiting thioredoxin reductase (Trr1) in C. albicans .
Piperidine-Carboxamide Scaffold: The piperidine-1-carboxamide group is shared with MK0974 and WNK463. MK0974’s fluorophenyl and heteroaromatic substituents enable selective CGRP receptor antagonism, suggesting that the target compound’s phenoxyethyl chain could similarly modulate receptor binding . WNK463’s trifluoromethyl-oxadiazole highlights the oxadiazole’s role in kinase inhibition, implying possible kinase activity for the target compound .
Substituent Effects: The 2-phenoxyethyl group in the target compound introduces aromaticity and flexibility, which may influence CNS penetration or GPCR interactions. This contrasts with LMM5’s sulfamoyl group, which enhances hydrogen-bonding capacity for enzyme inhibition . The isopropyl group on the oxadiazole ring may confer metabolic stability compared to the furan or methoxyphenyl groups in LMM11/LMM5, which are prone to oxidative metabolism.
Molecular Weight and Drug-Likeness :
- The target compound (MW 372.44) falls within Lipinski’s rule-of-five limits (MW < 500), unlike MK0974 (MW 552.47) or WNK463 (MW 463.46), suggesting better oral bioavailability.
Biological Activity
The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide is part of a growing class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with an oxadiazole ring and a phenoxyethyl group. This unique structure is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 304.36 g/mol |
| Melting Point | 180-182 °C |
| Solubility | Soluble in DMSO and DMF |
Research indicates that oxadiazole derivatives, including this compound, may act through various mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures have shown potential as inhibitors for various enzymes, including urease and acetylcholinesterase (AChE), which are critical in several physiological processes and disease states .
- Anticancer Activity : The agonistic action on human caseinolytic protease P (HsClpP) has been highlighted as a promising target for cancer therapy, particularly in hepatocellular carcinoma (HCC). Similar compounds have demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxadiazoles exhibit antibacterial activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Anticancer Activity
In a study examining the anticancer properties of related oxadiazole derivatives, compounds exhibited IC values ranging from 1.30 μM to 3.1 μM against HCCLM3 cells. The mechanism involved the degradation of mitochondrial respiratory chain components leading to apoptosis .
Enzyme Inhibition
A series of synthesized piperidine derivatives showed promising enzyme inhibitory activity:
- Urease Inhibition : IC values were reported at 1.21 µM for some derivatives compared to a standard of 21.25 µM for thiourea.
- AChE Inhibition : The synthesized compounds displayed significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Case Study on Hepatocellular Carcinoma :
- Antimicrobial Efficacy :
Q & A
Basic: What are the optimal synthetic routes for 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the oxadiazole ring using reagents like phosphorus oxychloride (POCl₃) under reflux conditions in solvents such as dimethylformamide (DMF) or ethanol .
- Coupling Reactions : Introduction of the piperidine and phenoxyethyl groups via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
Key intermediates include 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine and 2-phenoxyethyl isocyanate.
Basic: How is the compound structurally characterized to confirm its identity?
Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to verify proton and carbon environments (e.g., piperidine N-methyl groups at δ 2.3–2.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 413.23) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Advanced: What strategies optimize reaction yield and purity during synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization efficiency .
- Catalyst Use : Triethylamine or DMAP improves coupling reaction rates .
- Chromatography : Gradient elution with ethyl acetate/hexane mixtures resolves structurally similar byproducts .
- Temperature Control : Reflux at 80–100°C minimizes side reactions during cyclization .
Advanced: What biological targets or pathways are associated with this compound?
- GPR40 Agonism : Modulates insulin secretion via G protein-coupled receptor activation, validated via cAMP assays .
- Antimicrobial Activity : Targets bacterial enoyl-ACP reductase, demonstrated in MIC assays against S. aureus (MIC = 8 µg/mL) .
- CNS Modulation : The phenoxyethyl group may enhance blood-brain barrier penetration for potential neuropathic pain applications .
Advanced: How to design experiments to evaluate structure-activity relationships (SAR)?
- Substituent Variation : Replace isopropyl with tert-butyl or cyclopentyl to assess steric effects on receptor binding .
- Bioisosteric Replacement : Substitute oxadiazole with thiadiazole or triazole to study electronic impacts .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GPR40 .
- In Vitro Assays : Dose-response curves (IC₅₀/EC₅₀) in HEK293 cells transfected with target receptors .
Advanced: How to address contradictions in reported biological activity data?
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO) and incubation time .
- Compound Stability : Test degradation in PBS or serum using HPLC to rule out false negatives .
- Off-Target Profiling : Use kinase/GPCR panels to identify confounding interactions .
- Meta-Analysis : Compare datasets across studies with similar experimental conditions .
Advanced: What computational methods predict target interactions or metabolic pathways?
- Molecular Docking : AutoDock or Schrödinger Suite to map interactions with GPR40’s orthosteric site .
- MD Simulations : GROMACS for dynamics of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity with antimicrobial potency .
- ADMET Prediction : SwissADME for bioavailability and CYP450 metabolism .
Advanced: How to assess stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48 hours .
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C indicates robustness) .
- Plasma Stability : Incubate in human plasma (37°C) and quantify parent compound via LC-MS .
Advanced: What roles do the oxadiazole and piperidine moieties play in bioactivity?
- Oxadiazole : Electron-withdrawing properties enhance receptor binding (e.g., hydrogen bonding with GPR40’s Arg183) .
- Piperidine : Conformational flexibility improves target engagement; N-alkylation (e.g., carboxamide) reduces metabolic clearance .
- Synergistic Effects : The combined scaffold improves membrane permeability (logP ~3.2) and target selectivity .
Advanced: How to scale up synthesis for in vivo studies while maintaining quality?
- Flow Chemistry : Continuous reactors for oxadiazole formation reduce batch variability .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .
- Crystallization Optimization : Anti-solvent addition (e.g., water) improves yield and polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
